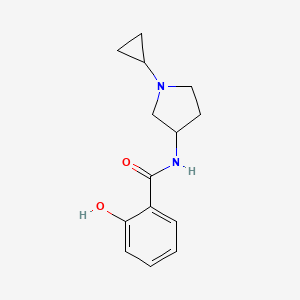![molecular formula C12H14N2O5S B7589501 6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B7589501.png)
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical research. The compound is also known as "MDTCPA" and belongs to the class of pyridine carboxylic acids.
Wirkmechanismus
MDTCPA exerts its inhibitory effect on PTPs by binding to the active site of the enzyme and forming a covalent bond with the catalytic cysteine residue. This covalent bond results in irreversible inhibition of PTP activity. The selectivity of MDTCPA towards PTPs is due to the presence of the dioxothiolane moiety, which is essential for binding to the catalytic cysteine residue.
Biochemical and Physiological Effects:
MDTCPA has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that MDTCPA inhibits the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. MDTCPA has also been shown to enhance insulin signaling and glucose uptake in adipocytes, making it a potential therapeutic agent for diabetes. Additionally, MDTCPA has been shown to modulate immune responses by inhibiting the activation of T cells and macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
MDTCPA has several advantages as a research tool. It is a potent and selective inhibitor of PTPs, making it a valuable tool in studying the role of PTPs in disease pathogenesis. MDTCPA is also stable and can be easily synthesized in the laboratory. However, there are some limitations to using MDTCPA in lab experiments. The irreversible inhibition of PTP activity can make it difficult to study the role of PTPs in physiological processes that require dynamic regulation of protein phosphorylation. Additionally, the covalent binding of MDTCPA to PTPs can result in off-target effects, making it important to carefully design experiments to ensure specificity.
Zukünftige Richtungen
There are several future directions for research involving MDTCPA. One area of interest is the development of MDTCPA analogs with improved selectivity and potency towards specific PTP isoforms. Another area of research is the use of MDTCPA in combination with other drugs to enhance their therapeutic efficacy. Additionally, the role of PTPs in various disease states is still not fully understood, and further research is needed to elucidate the mechanisms underlying their dysregulation.
Synthesemethoden
MDTCPA can be synthesized through a multi-step process involving the reaction of pyridine-2-carboxylic acid with thionyl chloride, followed by reaction with 3-methyl-1,1-dioxothiolan-3-ylamine. The final product is obtained by reacting the intermediate product with carbonyldiimidazole. The synthesis method of MDTCPA has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
MDTCPA has been widely used in biochemical research as a potent inhibitor of protein tyrosine phosphatases (PTPs). PTPs are a family of enzymes that play a crucial role in regulating cell signaling pathways by dephosphorylating tyrosine residues on proteins. Dysregulation of PTP activity has been implicated in various diseases, including cancer, diabetes, and autoimmune disorders. MDTCPA has been shown to selectively inhibit PTP activity, making it a valuable tool in studying the role of PTPs in disease pathogenesis.
Eigenschaften
IUPAC Name |
6-[(3-methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O5S/c1-12(5-6-20(18,19)7-12)14-10(15)8-3-2-4-9(13-8)11(16)17/h2-4H,5-7H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBIRCVZJEOEZGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCS(=O)(=O)C1)NC(=O)C2=NC(=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[(3-Methyl-1,1-dioxothiolan-3-yl)carbamoyl]pyridine-2-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Methyl(quinoline-2-carbonyl)amino]butanoic acid](/img/structure/B7589448.png)
![2-[Methyl(thiophene-3-carbonyl)amino]butanoic acid](/img/structure/B7589454.png)
![2-[Methyl-[[2-(trifluoromethyl)phenyl]methyl]amino]butanoic acid](/img/structure/B7589462.png)
![2-[Methyl-[2-(2-methyl-1,3-thiazol-4-yl)acetyl]amino]butanoic acid](/img/structure/B7589466.png)

![2-[(4-Ethylbenzoyl)-methylamino]butanoic acid](/img/structure/B7589475.png)
![2-chloro-N-[(5-methyl-1,2-oxazol-3-yl)methyl]acetamide](/img/structure/B7589489.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-pyridin-2-ylpiperidin-4-amine](/img/structure/B7589493.png)
![N-[(5-methyl-1,2-oxazol-3-yl)methyl]-1-(2-methylpyrazol-3-yl)methanamine](/img/structure/B7589496.png)
![[2-bromo-4-[(E)-3-(2-chloro-4-nitroanilino)-2-cyano-3-oxoprop-1-enyl]-6-ethoxyphenyl] naphthalene-1-carboxylate](/img/structure/B7589511.png)
![N-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1-(5-methyl-1,2-oxazol-3-yl)methanamine](/img/structure/B7589519.png)

